Benzyl-d5 Bromide

Description

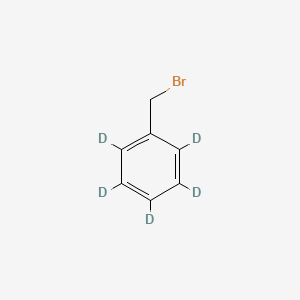

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Benzyl-d5 Bromide

Isotopic Identity, Synthetic Utility, and Metabolic Applications

Executive Summary

Benzyl-d5 bromide (

This guide provides a comprehensive technical analysis of Benzyl-d5 bromide, moving beyond basic properties to explore its role in Deuterium Kinetic Isotope Effect (DKIE) studies, metabolic blocking strategies, and validated handling protocols.

Physicochemical Profile & Isotopic Identity[3][4]

To ensure reproducibility in synthetic workflows, researchers must account for the physical shifts caused by heavy isotope substitution. While chemical reactivity (

Table 1: Comparative Properties (Protio vs. Deutero)

| Property | Benzyl Bromide (Protio) | Benzyl-d5 Bromide (Deutero) | Impact on Protocol |

| Formula | Mass shift (+5 Da) | ||

| MW ( g/mol ) | 171.04 | 176.07 | Stoichiometry recalculation required |

| CAS Number | 100-39-0 | 71258-22-5 | Sourcing verification |

| Density (g/mL) | 1.438 | ~1.48 - 1.50 * | Volumetric dosing correction |

| Boiling Point | 198 °C | ~197–198 °C | Minimal (Inverse isotope effect possible) |

| Isotopic Enrichment | N/A | Typically | Mass Spec background correction |

| Lachrymator | Severe | Severe | Safety containment mandatory |

*Note: Deuterated solvents/reagents typically exhibit higher densities due to the mass difference between Deuterium (

Synthesis & Isotopic Integrity

The synthesis of Benzyl-d5 bromide typically proceeds via the radical bromination of Toluene-d8. Understanding this pathway is crucial for troubleshooting impurities, specifically ring-brominated byproducts which can contaminate the final alkylating agent.

Workflow Visualization: Synthesis & Impurity Logic

The following diagram outlines the production logic and potential failure points (e.g., moisture-induced hydrolysis).

Caption: Figure 1. Radical bromination pathway for Benzyl-d5 bromide synthesis, highlighting critical moisture sensitivity and competitive ring bromination risks.

Synthetic Application: The "Deuterium Switch" Protocol

The primary utility of Benzyl-d5 bromide is the introduction of a metabolically stable benzyl group into a drug scaffold (Benzylation).

Protocol: -Benzylation of a Phenolic Pharmacophore

Objective: Synthesize a deuterated internal standard or metabolic probe without scrambling the isotopic label.

Reagents:

-

Substrate: 4-Hydroxybenzoic acid methyl ester (1.0 eq)

-

Reagent: Benzyl-d5 bromide (1.1 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask under Argon. Moisture initiates hydrolysis of the bromide to Benzyl-d5 alcohol, reducing yield and introducing impurities.

-

Solvation: Dissolve the phenolic substrate in anhydrous DMF. Add

. Stir for 15 minutes to generate the phenoxide anion. -

Addition: Add Benzyl-d5 bromide dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (visualize with UV).

-

Validation: The Rf value of the deuterated product will be identical to the non-deuterated standard. Confirmation requires Mass Spectrometry (M+5 peak).

-

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Purification: Silica gel chromatography.

-

Caution: Avoid acidic mobile phases if the product is acid-sensitive, though the Benzyl-d5 group itself is robust.

-

Metabolic Stability & Deuterium Kinetic Isotope Effects (DKIE)

In drug discovery, Benzyl-d5 bromide is a tool for Metabolic Switching . By deuterating the aromatic ring, researchers can block specific metabolic pathways mediated by Cytochrome P450 enzymes.

Mechanistic Logic: Why Ring-d5?

There are two distinct regions for deuteration on a benzyl group, each serving a different purpose:

- -d2 (Benzylic Deuteration): Blocks dealkylation or oxidation to benzoic acid.

-

Ring-d5 (Aromatic Deuteration): Blocks aromatic hydroxylation (arene oxide formation).

The Mechanism: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference). Breaking a C-D bond in the rate-determining step (RDS) requires more energy.

-

Primary DKIE (

): Occurs if C-H bond breaking is the RDS (e.g., benzylic oxidation). -

Secondary DKIE (

): Occurs during hybridization changes (

Use Benzyl-d5 bromide when the metabolic liability is on the phenyl ring (e.g., to prevent toxic arene oxide formation or extend half-life).

Caption: Figure 2. Decision matrix for selecting Benzyl-d5 vs. Benzyl-

Handling & Safety Protocols

Benzyl-d5 bromide is a potent lachrymator (tear gas agent). It attacks mucous membranes instantly.

Validated Safety System

-

Containment: Open vials only inside a functioning fume hood.

-

Neutralization Station: Keep a beaker of 10% aqueous ammonia or dilute ethanolamine nearby.

-

Chemistry: Amines react rapidly with benzyl bromide via

to form non-volatile benzyl amines, neutralizing the lachrymatory effect.

-

-

Spill Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217704, Benzyl bromide-d7. (Note: Reference covers the d7 analog properties which are chemically analogous to d5 regarding safety and reactivity). Retrieved from [Link][6]

- Gant, T. G. (2014).Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzyl bromide-d7 | C7H7Br | CID 12217704 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl-d5 Bromide (CAS: 71258-22-5)

This guide provides an in-depth technical overview of Benzyl-d5 Bromide, a deuterated analogue of benzyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and critical applications of this stable isotope-labeled compound. We will explore its role as an internal standard in mass spectrometry, its utility in pharmacokinetic studies, and its application in organic synthesis, all grounded in the principles of the kinetic isotope effect.

Introduction: The Significance of Deuterium Labeling

In the realm of analytical chemistry and drug development, the strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium, offers profound advantages.[1][2][3] This subtle modification, which adds a neutron to the hydrogen nucleus, can significantly alter the metabolic fate of a molecule without impacting its fundamental biological activity.[1][2] Benzyl-d5 Bromide, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, is a prime example of a versatile deuterated building block. Its applications are primarily driven by the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher activation energy for bond cleavage.[3][4] This results in a slower rate of reactions involving the cleavage of a C-D bond, a principle that is expertly exploited in drug metabolism studies to enhance pharmacokinetic profiles.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Benzyl-d5 Bromide is essential for its effective application. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 71258-22-5 | [6] |

| Molecular Formula | C₇H₂D₅Br | [6][7] |

| Molecular Weight | 176.07 g/mol | [6][7] |

| Appearance | Colorless to light brown liquid | [8] |

| Boiling Point | 198-199 °C (for unlabeled) | [8] |

| Melting Point | -3 °C (for unlabeled) | [8] |

| Density | ~1.438 g/cm³ (for unlabeled) | [8] |

| Storage | 2-8°C, protected from light and moisture | [8][] |

| Synonyms | α-Bromotoluene-d5, (Bromomethyl)benzene-d5, Phenylmethyl-d5 Bromide | [6] |

Synthesis of Benzyl-d5 Bromide

The synthesis of Benzyl-d5 Bromide can be achieved through various methods. A common approach involves the bromination of deuterated toluene (Toluene-d8). Below is a representative laboratory-scale protocol.

Protocol 1: Free-Radical Bromination of Toluene-d8

This protocol is adapted from established methods for the benzylic bromination of toluene.[10][11]

Materials:

-

Toluene-d8

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add Toluene-d8 (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN or BPO.

-

Add anhydrous carbon tetrachloride or acetonitrile as the solvent.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux under a light source (e.g., a 250W lamp) to initiate the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Benzyl-d5 Bromide.

-

Purify the crude product by vacuum distillation.

Causality and Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the bromine source for its ability to provide a low, steady concentration of bromine, which favors the desired free-radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

-

AIBN or BPO: These are radical initiators that, upon heating or irradiation, generate free radicals to start the chain reaction.

-

Light Source: Photons from the light source promote the homolytic cleavage of the initiator and the bromine molecule, facilitating the radical chain reaction.

-

Washing Steps: The aqueous workup is crucial to remove byproducts and unreacted reagents, ensuring the purity of the final product.

Caption: Workflow for the synthesis of Benzyl-d5 Bromide.

Applications in Research and Development

Internal Standard in Mass Spectrometry

One of the most significant applications of Benzyl-d5 Bromide is as an internal standard for the quantification of benzyl-containing compounds by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[12][13]

Principle: A stable isotope-labeled internal standard (SIL-IS) is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[14][15] It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[12][14] However, it is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.[14][15]

Workflow for using Benzyl-d5 Bromide as a Derivatizing Agent and Internal Standard Precursor:

In many analytical methods, analytes lacking a suitable functional group for sensitive detection are derivatized. Benzyl bromide is a common derivatizing agent for compounds with nucleophilic functional groups like phenols, thiols, and amines.[2][16] By using a mixture of labeled (Benzyl-d5 Bromide) and unlabeled (Benzyl Bromide) derivatizing agents, a robust analytical method can be developed.

Caption: Workflow for using Benzyl-d5 Bromide in a derivatization-based LC-MS/MS assay.

Mass Spectrum Fragmentation Pattern:

The mass spectrum of benzyl bromide is characterized by a molecular ion peak and several fragment ions. The base peak is typically observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).[17][18] For Benzyl-d5 Bromide, the molecular ion peak will be shifted by 5 Da. The fragmentation pattern will also reflect this mass shift.

| Ion | Benzyl Bromide (m/z) | Benzyl-d5 Bromide (m/z) |

| Molecular Ion [M]⁺ | 170/172 (due to ⁷⁹Br/⁸¹Br) | 175/177 |

| [M-Br]⁺ | 91 | 96 |

| [C₆H₅]⁺ | 77 | 82 (for C₆D₅⁺) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Applications in Drug Discovery and Pharmacokinetics

Deuteration is a strategic tool in drug discovery to improve the pharmacokinetic (PK) properties of drug candidates.[1][19] By replacing hydrogen with deuterium at metabolically labile positions, the rate of metabolic degradation can be significantly reduced due to the kinetic isotope effect.[4][5][20] This can lead to:

-

Increased drug exposure and half-life: A slower metabolism results in the drug remaining in the body for a longer period.[1]

-

Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, the formation of harmful byproducts can be minimized.

-

Improved safety and efficacy: A more predictable metabolic profile can lead to a better therapeutic window.[3]

Benzyl-d5 Bromide can be used to synthesize deuterated analogues of drug candidates that contain a benzyl moiety. If the benzyl group is a site of metabolic oxidation (e.g., hydroxylation on the aromatic ring), deuteration can slow down this process, thereby improving the drug's PK profile.

Caption: Energy profile illustrating the kinetic isotope effect.

Safety, Handling, and Storage

Benzyl bromide and its deuterated analogue are lachrymators and are corrosive to the skin, eyes, and respiratory tract.[21] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

Storage: Store Benzyl-d5 Bromide in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture to prevent degradation.[1][8][][22]

Conclusion

Benzyl-d5 Bromide is a valuable tool for researchers in the fields of analytical chemistry, drug discovery, and organic synthesis. Its utility as a stable isotope-labeled internal standard provides a robust method for accurate quantification in complex matrices. Furthermore, its application in the synthesis of deuterated drug candidates offers a strategic approach to optimizing pharmacokinetic properties through the kinetic isotope effect. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.

References

-

PrepChem. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzyl-d5 Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Google Patents. (2015). CN104909982A - Method for synthesizing a benzyl bromide compound directly from isotope labeled benzene rings.

-

Sciencemadness Discussion Board. (2014). Benzyl Bromide Synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

-

TSI Journals. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with deuterium-labelled benzyl alcohol. Retrieved from [Link]

-

OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

-

ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

-

PubMed. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PLOS. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

-

ResearchGate. (2019). Derivatization reactions of benzyl halides (X = Cl, Br) with.... Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Chegg.com. (2023). Solved The base peak in the mass spectrum of benzyl bromide. Retrieved from [Link]

-

Prous Science. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

ResearchGate. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

PubMed Central. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]

-

ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. isotope.com [isotope.com]

- 14. scispace.com [scispace.com]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. osti.gov [osti.gov]

- 17. chem.ucla.edu [chem.ucla.edu]

- 18. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 21. sciencemadness.org [sciencemadness.org]

- 22. researchgate.net [researchgate.net]

Benzyl-d5 Bromide structure

Structural Dynamics and Synthetic Utility of Benzyl-d5 Bromide ( )

Executive Summary

Benzyl-d5 Bromide (CAS: 71258-22-5) is a high-value deuterated building block used extensively in medicinal chemistry and quantitative bioanalysis.[1][2] Distinguished by a fully deuterated aromatic ring (

-

Deuterium Switch Strategy: It introduces a metabolically stable phenyl motif into drug candidates, specifically blocking aromatic hydroxylation pathways mediated by Cytochrome P450 enzymes.

-

Mass Spectrometry Internal Standards: It provides a +5 Da mass shift, ideal for synthesizing stable isotope-labeled (SIL) internal standards for LC-MS/MS quantification of benzyl-containing drugs (e.g., Donepezil).

This guide details the structural properties, synthesis protocols, and application logic for Benzyl-d5 Bromide, designed for researchers requiring high-fidelity isotopic incorporation.

Structural & Physical Profile

Isotopic Substitution and Bond Dynamics

The core utility of Benzyl-d5 Bromide lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower Zero-Point Energy (ZPE) of the heavier isotope.

-

Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

-

Vibrational Frequency: C-D stretching occurs at

2100–2200

Physical Properties Table

| Property | Data | Notes |

| Formula | Ring-deuterated ( | |

| Molecular Weight | 176.07 g/mol | +5.03 Da shift vs. native ( |

| CAS Number | 71258-22-5 | Specific for ring-d5 isomer |

| Boiling Point | 198–199 °C | Similar to non-deuterated analog |

| Density | 1.48 g/mL | Higher density due to mass increase |

| Appearance | Colorless/Pale Yellow Liquid | Lachrymator (tear gas effect) |

Structural Visualization

The following diagram illustrates the specific deuteration pattern (

Caption: Structural segmentation of Benzyl-d5 Bromide showing the stable isotope core (

Synthesis Protocol

Reaction Logic

The synthesis of Benzyl-d5 Bromide typically proceeds via Wohl-Ziegler bromination of Toluene-d8 (or Toluene-d5). Direct bromination with

Critical Note: To obtain Benzyl-d5 (

Step-by-Step Protocol (Radical Bromination)

Reagents:

-

Substrate: Toluene-2,3,4,5,6-d5 (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent:

(classic) or Trifluorotoluene (green alternative).

Workflow:

-

Preparation: Dissolve Toluene-d5 in anhydrous solvent (0.5 M concentration) under Argon atmosphere.

-

Addition: Add recrystallized NBS and the radical initiator (AIBN).

-

Initiation: Heat the mixture to reflux (approx. 80°C). Alternatively, use a 500W halogen lamp to photo-initiate the radical mechanism.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS. The reaction is complete when the succinimide byproduct floats to the surface.

-

Workup: Filter off the solid succinimide. Wash the filtrate with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~85°C at 15 mmHg) to remove unreacted toluene and poly-brominated byproducts.

Caption: Workflow for the radical bromination of Toluene-d5 to yield Benzyl-d5 Bromide.

Applications in Drug Development[4][5]

Metabolic Shunting (The Deuterium Switch)

Benzyl-d5 bromide is used to install a "hardened" phenyl ring. In many drugs, the phenyl ring is a "soft spot" for metabolism, undergoing oxidation by CYP450 enzymes to form phenols or arene oxides (toxicophores).

-

Mechanism: Replacing H with D on the ring increases the activation energy for the formation of the tetrahedral intermediate (arene oxide) or the radical cation intermediate.

-

Outcome: This "shunts" metabolism away from the ring, potentially increasing the drug's half-life (

) or reducing the formation of toxic metabolites.

Internal Standards (LC-MS/MS)

For quantitative bioanalysis, a stable isotope-labeled (SIL) internal standard is required.

-

Donepezil Example: Donepezil (Alzheimer's drug) contains a benzyl group. Synthesizing Donepezil-d5 using Benzyl-d5 bromide creates an ideal internal standard.

-

Mass Shift: The +5 Da shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2 peaks of the analyte.

Caption: Comparison of metabolic fates. The d5-benzyl group resists CYP450 hydroxylation, extending drug stability.

Analytical Characterization

To validate the integrity of Benzyl-d5 Bromide, the following spectral signatures must be confirmed:

| Method | Expected Signal | Diagnostic Value |

| Silent Aromatic Region (7.0–7.5 ppm). Singlet at ~4.5 ppm ( | Absence of aromatic peaks confirms >98% D-incorporation on the ring. | |

| Triplet/Multiplet at ~128 ppm ( | ||

| Mass Spec | M+ peak at m/z 176/178 (Br isotopes). | Confirms the +5 mass shift relative to native benzyl bromide (171/173). |

Safety & Handling

Warning: Benzyl-d5 bromide retains the hazardous properties of native benzyl bromide.

-

Lachrymator: It is a potent tear gas.[3][4] Always handle in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Neutralization: Spills should be neutralized with dilute ammonia or sodium thiosulfate solution before cleanup.

References

-

Santa Cruz Biotechnology. Benzyl-d5 Bromide Product Data (CAS 71258-22-5).[1] Retrieved from

-

National Institutes of Health (NIH). Kinetic Isotope Effects on Aromatic Hydroxylation. PMC Articles. Retrieved from

-

ChemicalBook. Benzyl Bromide NMR and Physical Properties. Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzyl Bromides via Radical Substitution. Retrieved from

-

BenchChem. Application of Benzyl-d5 Bromide in Donepezil-d5 Synthesis. Retrieved from

Technical Guide: Isotopic Purity Assurance of Benzyl-d5 Bromide

Executive Summary

Benzyl-d5 bromide (

However, the utility of this reagent is strictly governed by its isotopic purity (atom % D) and isototopologue distribution . Impurities arising from H/D exchange during synthesis or storage can compromise metabolic stability data and invalidate quantitative bioanalytical assays. This guide provides a mechanistic analysis of purity risks, validated protocols for quantification, and strict handling procedures.

The Strategic Value of Isotopic Enrichment

The Deuterium Kinetic Isotope Effect (DKIE)

In drug development, replacing hydrogen with deuterium at metabolic "soft spots" increases the bond dissociation energy (C-D bond is ~1.2–1.5 kcal/mol stronger than C-H). For benzyl-d5 bromide derivatives, this substitution often targets the aromatic ring to prevent hydroxylation or the benzylic position (if using d7) to prevent oxidation.

-

Metabolic Shifting: High isotopic purity prevents "metabolic switching," where enzymes attack the non-deuterated isotopologues (

– -

Mass Spectrometry (SIL-IS): As a Stable Isotope Labeled Internal Standard (SIL-IS), the reagent must contribute negligible signal to the

(unlabeled) channel. A purity of >99 atom % D is typically required to minimize interference in high-sensitivity LC-MS/MS assays.

Synthesis Mechanisms & Impurity Vectors[1]

The synthesis of benzyl-d5 bromide typically involves the radical bromination of Toluene-d8 (or Toluene-d5). Understanding this pathway is essential to predicting impurity profiles.

Reaction Pathway & Scrambling Risks

The primary risk during synthesis is acid-catalyzed H/D exchange . The reaction generates Deuterium Bromide (DBr) or Hydrogen Bromide (HBr) as a byproduct. In the presence of moisture or Lewis acids, the aromatic protons can exchange with the solvent or atmospheric moisture, degrading isotopic purity.

Figure 1: Radical bromination pathway showing the vector for isotopic scrambling (red dashed line) via acid-catalyzed exchange.

Analytical Validation Protocols

To certify Benzyl-d5 Bromide, one must distinguish between Chemical Purity (presence of benzyl bromide vs. benzyl alcohol) and Isotopic Purity (percentage of deuterium incorporation).

Comparative Analytical Matrix

| Feature | 1H-NMR (Quantitative) | HR-MS (High Res Mass Spec) | GC-MS |

| Primary Output | Atom % D (Enrichment) | Isotopologue Distribution ( | Chemical Purity |

| Sensitivity | High (for residual H) | Very High | Moderate |

| Limit of Detection | ~0.1% residual H | <0.01% isotopologue | N/A |

| Key Limitation | Requires relaxation delay optimization | Ion suppression/fragmentation | Scrambling in injector port |

Protocol A: qNMR for Isotopic Enrichment

This is the "Gold Standard" for determining the exact percentage of deuterium.

Objective: Quantify residual aromatic protons. Reagents:

-

Analyte: Benzyl-d5 Bromide (~15 mg)

-

Solvent:

(99.96% D) or -

Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable standard).

Step-by-Step Workflow:

-

Preparation: Weigh ~15 mg of analyte and ~5 mg of IS into a clean vial. Dissolve in 600 µL solvent.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (

): >30 seconds . (Crucial: Aromatic protons have long -

Scans: >64 for S/N ratio.

-

-

Processing:

-

Phase and baseline correct manually.

-

Integrate the IS peak (set to known proton count).

-

Integrate the "silent" aromatic region (7.0 - 7.5 ppm). Any signal here represents residual Protium (

).

-

-

Calculation:

Protocol B: HR-MS for Isotopologue Distribution

Mass spectrometry is required to ensure the absence of

Workflow:

-

Ionization: ESI+ or APCI (Avoid EI for initial purity as fragmentation can be complex).

-

Deconvolution: Analyze the molecular ion cluster

. -

Criteria:

- (Target): >99.0% abundance.

- (Unlabeled): <0.1% (Critical for SIL-IS applications).

Handling, Storage & Stability

Benzyl bromide derivatives are potent lachrymators (tear gas agents) and are highly reactive.

Stability Risks

-

Hydrolysis: Reacts with atmospheric moisture to form Benzyl alcohol-d5 and HBr.

-

Photolysis: Light exposure generates radicals, turning the liquid orange/brown and inducing isotopic scrambling.

Storage Protocol

-

Container: Amber glass vial with a PTFE-lined septum cap.

-

Atmosphere: Store under Argon or Nitrogen (inert gas).

-

Temperature: Refrigerate at 2–8°C.

-

Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

Safety Note: Always handle in a functioning fume hood. Neutralize spills with dilute sodium bisulfite solution.

Decision Logic for Quality Assurance

The following workflow ensures that only material meeting pharmaceutical standards is released for synthesis.

Figure 2: Quality Assurance Decision Tree for Deuterated Reagents.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

Sardella, R., et al. (2021). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Analytical Methods.

-

FDA Guidance for Industry. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry Perspective.

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

-

NOAA Office of Response and Restoration. (2023). Benzyl Bromide - CAMEO Chemicals Safety Data.

Deuterium labeled benzyl bromide basics

Technical Guide: Deuterium-Labeled Benzyl Bromide ( -d )

Executive Summary

Deuterium-labeled benzyl bromide, specifically the

For researchers, this compound serves two distinct but related high-value functions:

-

Mechanistic Probe: It distinguishes between S

1 and S -

Metabolic Stabilizer: In the "Deuterium Switch" strategy, it introduces metabolic resistance at the benzylic position—a common "soft spot" for Cytochrome P450-mediated oxidation—thereby extending the half-life of pharmaceutical candidates.

Isotopic Physics & Chemical Properties

The fundamental value of benzyl bromide-

The Primary Driver: Zero-Point Energy (ZPE)

The C-D bond is shorter and stronger than the C-H bond. This difference is not electronic in the static sense (Born-Oppenheimer approximation) but vibrational.[2]

-

C-H Bond Dissociation Energy (BDE): ~88-90 kcal/mol (benzylic).[2]

-

C-D Bond Dissociation Energy: ~+1.2 to 1.5 kcal/mol higher than C-H.[2]

This increased stability makes C-D bond cleavage the rate-limiting step in oxidative metabolism (Primary KIE), while the change in hybridization (

Physical Property Comparison

| Property | Benzyl Bromide (Protio) | Benzyl Bromide- | Significance |

| Formula | C | C | Mass shift of +2.014 Da |

| MW | 171.04 g/mol | 173.05 g/mol | Mass spectrometry resolution |

| Boiling Point | 198-199 °C | ~198 °C | Isotope effect on BP is negligible |

| Density | 1.438 g/mL | ~1.45 g/mL | Slightly denser due to mass |

| C-X Bond | C-H (Benzylic) | C-D (Benzylic) | Metabolic Stability |

Synthesis Strategies

Choosing the correct synthesis route is critical to avoid "scrambling" (loss of isotopic purity) and to minimize byproducts like benzal bromide.

Comparison of Routes

Two primary pathways exist: Radical Bromination (from Toluene-d

Recommendation: For high-precision applications (drug synthesis/mechanistic studies), Route B (Alcohol Conversion) is superior due to higher isotopic fidelity and milder conditions.

Figure 1: Comparison of synthetic routes. Route B is preferred for laboratory-scale synthesis to ensure maximum isotopic incorporation.[2]

Mechanistic Applications: Probing S 1 vs S 2

Deuterium labeling at the

The Mechanism

-

S

1 (Dissociative): The rate-determining step involves the formation of a carbocation. The hybridization changes from-

Result: Normal KIE (

per D).

-

-

S

2 (Associative): The transition state is pentacoordinate.[3] The steric crowding increases, restricting the C-H/C-D bending vibrations.-

Result: Small or Inverse KIE (

).[2]

-

Data Interpretation Table

| Observed | Interpretation | Mechanistic Insight |

| 1.00 ± 0.05 | No significant effect | S |

| 1.10 - 1.30 | Normal Secondary Effect | S |

| > 2.0 | Primary Effect | Elimination (E2): Indicates C-H(D) bond breaking is occurring (deprotonation), not substitution. |

Therapeutic Application: The Deuterium Switch

In drug development, the benzylic position is a notorious "metabolic soft spot." Cytochrome P450 enzymes (CYPs) rapidly oxidize this position via a radical abstraction mechanism.[2]

Metabolic Blockade Mechanism

Replacing H with D at the benzylic site exploits the Primary Kinetic Isotope Effect . Because the C-D bond is stronger, the CYP450 enzyme struggles to abstract the deuterium radical, significantly slowing down clearance.

Figure 2: The "Deuterium Switch" mechanism. Deuteration raises the activation energy for CYP450 oxidation, shunting the drug away from rapid clearance pathways.

Experimental Protocol: Synthesis of Benzyl Bromide- -d

Objective: High-yield conversion of Benzyl Alcohol-

Safety Note: Benzyl bromide is a severe lachrymator (tear gas). All operations must be performed in a functioning fume hood.[2]

Reagents & Equipment[8]

-

Substrate: Benzyl Alcohol-

-d -

Reagent: Phosphorus Tribromide (

) (1.0 M in CH -

Solvent: Anhydrous Dichloromethane (DCM).[2]

-

Quench: Saturated NaHCO

solution.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[2]

-

Solvation: Dissolve Benzyl Alcohol-d

(10 mmol, 1.10 g) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath. -

Addition: Add

(4.0 mmol, 0.4 equiv - Note: PBr3 has 3 reactive Br atoms) dropwise over 15 minutes.-

Why: Slow addition prevents exotherms that could lead to side reactions or loss of volatile bromides.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1).[2] The alcohol spot should disappear; a less polar bromide spot will appear.

-

-

Quench: Cool back to 0 °C. Carefully add saturated NaHCO

(10 mL) to neutralize phosphorous acid byproducts. Caution: Gas evolution. -

Workup:

-

Purification: If necessary, purify via short-path distillation or flash column chromatography (100% Hexanes).

Expected Yield: 85–95%.[2] Characterization:

-

1H NMR (CDCl

): ~7.3–7.4 ppm (m, 5H, Ar-H). Absent: The singlet at ~4.5 ppm (CH -

13C NMR: Triplet at benzylic carbon position (due to C-D coupling,

Hz).

Safety & Handling

-

Lachrymator: Benzyl bromide vapor causes severe eye and respiratory irritation.[2][6]

-

Mitigation: Keep a beaker of 10% aqueous ammonia in the hood to neutralize spills/vapors (reacts to form benzyl amine).

-

-

Storage: Store at 2–8 °C, protected from light (amber vial) and moisture. Decomposition turns the liquid from colorless to reddish-brown (liberation of Br

/HBr).

References

-

Preparation of Benzyl Bromide (General Protocol)

- Source: Organic Syntheses, Coll. Vol. 1, p.102 (1941).

-

URL:[Link]

-

Kinetic Isotope Effects in Mechanism Determination

-

Deuterium in Drug Discovery (The "Deuterium Switch")

- Title: Deuterium in drug discovery: progress, opportunities and challenges.

- Source:Future Medicinal Chemistry, 2019.

-

URL:[Link]

-

Secondary Alpha-Deuterium Isotope Effects

-

Safety Data Sheet (Benzyl Bromide)

Precision in Mass: A Technical Guide to Stable Isotope Labeling in Drug Discovery and Proteomics

Introduction: The Physicochemical Basis

Stable Isotope Labeling (SIL) is the practice of incorporating non-radioactive, heavy isotopes (e.g.,

For the drug development scientist, SIL is not merely a tagging method—it is a tool for absolute quantitation and mechanistic elucidation . The core principle relies on the fact that chemically identical molecules with different isotopic compositions behave nearly identically in chromatography but are distinguishable by mass-to-charge ratio (

The Stable Isotope Toolkit

The utility of an isotope depends on its natural abundance versus its enriched state.

| Isotope | Notation | Mass Shift ( | Natural Abundance (%) | Primary Application |

| Deuterium | +1.006 | 0.0115% | Internal Standards, Metabolic Stability (KIE) | |

| Carbon-13 | +1.003 | 1.07% | Metabolic Flux, Backbone Labeling | |

| Nitrogen-15 | +0.997 | 0.368% | Protein Turnover, SILAC | |

| Oxygen-18 | +2.004 | 0.205% | Enzymatic Labeling (Post-Digestion) |

Core Principles & Synthesis Strategies

The Kinetic Isotope Effect (KIE)

In drug design, replacing Hydrogen with Deuterium is not passive. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Primary KIE: If C-H bond cleavage is the rate-determining step in a metabolic reaction (e.g., CYP450 oxidation), substituting with Deuterium can significantly reduce the reaction rate (

can range from 2 to 7). -

Therapeutic Impact: This "Deuterium Switch" can extend the half-life (

) of a drug, as seen in Deutetrabenazine (Austedo), the first deuterated drug approved by the FDA (2017).

Labeling Methodologies

Labeling strategies are dictated by the point of entry into the workflow.

Figure 1: Decision tree for selecting a stable isotope labeling strategy based on the experimental stage.

Application I: DMPK and Bioanalysis

In Drug Metabolism and Pharmacokinetics (DMPK), Stable Isotope Labeled Internal Standards (SIL-IS) are the "gold standard" for LC-MS/MS quantitation. They compensate for matrix effects (ion suppression/enhancement) because the SIL-IS co-elutes with the analyte, experiencing the exact same ionization environment.

Protocol: Validated Bioanalytical Assay (LC-MS/MS)

Based on FDA Bioanalytical Method Validation Guidelines.

Objective: Quantify Drug X in human plasma using a deuterated internal standard (Drug X-d6).

-

IS Selection: Synthesize Drug X-d6. Ensure the label is on a non-exchangeable position (avoid acidic protons like -OH, -NH, -SH which exchange with solvent).

-

Stock Preparation: Prepare Drug X (Analyte) and Drug X-d6 (IS) stocks in DMSO/Methanol.

-

Spiking:

-

Add fixed concentration of IS to all samples (Standards, QCs, Unknowns).

-

Critical Step: Equilibrate to ensure IS binds to plasma proteins similarly to the analyte.

-

-

Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

-

LC-MS/MS Analysis:

-

Monitor MRM transitions:

-

Analyte:

-

IS:

-

-

-

Quantitation: Plot Area Ratio (

) vs. Concentration.

Self-Validation Check:

-

IS Response Variability: Plot IS raw peak area across the entire run. A drift >20% indicates extraction inconsistency or instrument drift.

-

Retention Time: The Deuterium Isotope Effect can cause slight RT shifts (Deuterated compounds often elute slightly earlier on Reverse Phase). If the shift is >0.1 min, it may separate the IS from the suppression zone of the analyte, invalidating the matrix correction.

Application II: Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for relative quantitation of protein expression between two cell populations (e.g., Drug-treated vs. Control).

The SILAC Workflow

Unlike chemical tagging (TMT), SILAC introduces the label before protein synthesis, eliminating errors arising from sample handling differences (pipetting, lysis efficiency).

Figure 2: The SILAC workflow ensures samples are combined at the earliest possible stage to minimize experimental error.

Step-by-Step SILAC Protocol

Referencing Ong & Mann, Nature Protocols.

-

Adaptation Phase:

-

Treatment: Treat "Heavy" cells with drug; treat "Light" cells with vehicle (DMSO).

-

Mixing: Count cells and mix 1:1.

-

Processing: Lyse, reduce (DTT), alkylate (IAA), and digest (Trypsin).

-

Analysis: Trypsin cleaves C-terminal to Arg/Lys. Every peptide (except C-terminal) will carry a label.

-

Arg-10 shift: +10 Da.

-

Lys-8 shift: +8 Da.

-

-

Deconvolution: Software (e.g., MaxQuant) identifies "doublets" in the MS1 spectra separated by the specific mass shift.

Data Analysis & Interpretation

Calculating Mass Shift

For a molecule

Example: Peptide SAMPLER

-

If Arginine (

) is fully labeled with -

Mass Shift =

Da. -

Note: MS instruments with high resolution (Orbitrap/TOF) can distinguish this from the neutron binding energy defects.

The Isotope Envelope

Do not confuse the label with the natural isotope distribution.

-

Monoisotopic Peak (M): All atoms are in their lightest form (

C, -

M+1 Peak: Contains exactly one

C (approx. 1.1% probability per carbon). -

Labeled Cluster: In a SILAC experiment, you will see the Light envelope (M, M+1, M+2) and the Heavy envelope (M+10, M+11, M+12) separated by the mass of the label.

References

-

FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration (2022).[5] Guidance for Industry: Bioanalytical Method Validation.[6][Link]

-

Ong, S. E., & Mann, M. (2006).[4] A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2657–2663. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Schmidt, C. (2017). First deuterated drug approved.[7] Nature Biotechnology, 35, 493–494. [Link]

-

Bantscheff, M., et al. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939–965. [Link]

Sources

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hhs.gov [hhs.gov]

- 7. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for Benzyl-d5 Bromide in NMR Spectroscopy

Introduction: The Strategic Advantage of Deuterium Labeling in NMR

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation and quantitative analysis.[1] The precision of NMR can be significantly enhanced through the strategic use of isotopically labeled compounds. Benzyl-d5 bromide (C₆D₅CH₂Br), a molecule where the five protons of the phenyl ring are replaced with deuterium, is a powerful tool for researchers in organic synthesis and drug development.

The substitution of protium (¹H) with deuterium (²H or D) profoundly alters the NMR spectrum. Deuterium possesses a nuclear spin of 1 and a much smaller gyromagnetic ratio than ¹H, rendering it "silent" in a standard ¹H NMR experiment.[2] This property is the foundation of Benzyl-d5 Bromide's utility, as it allows for the introduction of a benzyl group that is largely invisible in the crowded aromatic region of the ¹H NMR spectrum, leaving only the sharp, distinct signal of its methylene (-CH₂-) protons for observation and quantification. This application note provides an in-depth guide to the theory and practical application of Benzyl-d5 Bromide in quantitative NMR (qNMR), reaction monitoring, and as a derivatization agent.

I. Quantitative NMR (qNMR) Analysis using Benzyl-d5 Bromide as an Internal Standard

Quantitative NMR (qNMR) is a primary analytical technique that allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material.[3] The internal standard method, where a known amount of a reference compound is mixed with the analyte, is highly recommended for its accuracy.[4]

Causality of Experimental Choices:

The ideal internal standard should have high purity, be chemically inert with the analyte and solvent, and possess signals that do not overlap with those of the analyte.[5] Benzyl-d5 Bromide excels in this role. Its deuterated phenyl ring eliminates potential overlap in the 7-8 ppm region of the ¹H NMR spectrum, a common area for analyte signals. The remaining benzylic methylene protons (-CH₂-) typically appear as a sharp singlet around 4.5 ppm (in CDCl₃), a relatively uncongested region of the spectrum, making it an excellent quantification signal.[6]

Physicochemical Properties of Benzyl-d5 Bromide

| Property | Value |

| Molecular Formula | C₇H₂D₅Br |

| Molecular Weight | 176.07 g/mol |

| ¹H NMR Signal (CH₂) | ~4.5 ppm (singlet, in CDCl₃) |

| Purity | ≥98% (typical) |

Note: The exact chemical shift can vary slightly based on the solvent and concentration.

Experimental Protocol for qNMR Purity Determination

This protocol outlines the determination of the purity of a hypothetical analyte, "Compound X".

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of Compound X into a clean, dry vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

- Accurately weigh approximately 5-10 mg of high-purity (≥98%) Benzyl-d5 Bromide into the same vial. The goal is to achieve a molar ratio between the standard and analyte that results in integrated signals of similar intensity.[7]

- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2] Ensure both the analyte and the internal standard are fully dissolved.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]

2. NMR Data Acquisition:

- Insert the sample into the NMR spectrometer and allow at least 5 minutes for thermal equilibration.

- Tune and shim the probe to achieve optimal magnetic field homogeneity. Poor shimming can lead to broad, distorted peaks and inaccurate integration.

- Set the acquisition parameters for quantitative analysis. The most critical parameter is the relaxation delay (d1). This must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard's signals being integrated. A conservative delay of 30-60 seconds is often sufficient for small molecules.

- Use a 90° pulse for excitation.

- Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

3. Data Processing and Analysis:

- Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

- Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

- Integrate the well-resolved signal of the analyte and the methylene singlet of Benzyl-d5 Bromide.

- Calculate the purity of Compound X using the following formula:

qNMR Workflow Diagram

Caption: Workflow for real-time reaction monitoring using NMR.

III. Benzyl-d5 Bromide as a Derivatization Agent for Enhanced NMR Analysis

Derivatization is a technique used to convert an analyte into a different chemical form that is easier to detect or analyze. [8]Benzyl-d5 Bromide is an excellent derivatizing agent for molecules containing nucleophilic functional groups such as carboxylic acids, phenols, and thiols.

Causality of Experimental Choices:

By "tagging" a molecule with a benzyl-d5 group, a clean and unique reporter signal—the benzylic CH₂ singlet—is introduced into the ¹H NMR spectrum. This is particularly advantageous when the original molecule lacks well-resolved protons suitable for quantification or when its signals lie in a crowded spectral region. The deuterated phenyl ring of the tag ensures no additional signals are introduced in the aromatic region, simplifying the spectrum. This method allows for the indirect quantification of the original analyte by quantifying the attached benzyl-d5 tag.

Protocol for Derivatization of a Carboxylic Acid

This protocol describes the derivatization of a carboxylic acid to form a benzyl-d5 ester for subsequent qNMR analysis. [9] 1. Derivatization Reaction:

- In a vial, dissolve a known mass of the carboxylic acid-containing sample in a suitable solvent (e.g., DMF or acetone).

- Add a slight excess (e.g., 1.1 equivalents) of Benzyl-d5 Bromide and a base (e.g., sodium bicarbonate or potassium carbonate) to deprotonate the carboxylic acid. [9] * Heat the reaction mixture (e.g., to 60-90 °C) and stir for several hours until the reaction is complete (completion can be monitored by TLC or LC-MS).

- Perform a standard aqueous workup to remove salts and excess reagents, followed by extraction of the benzyl-d5 ester into an organic solvent.

- Dry the organic layer, evaporate the solvent, and purify the resulting ester if necessary.

2. qNMR Analysis of the Derivatized Product:

- Prepare a sample of the purified benzyl-d5 ester for qNMR analysis as described in Section I, using a different, suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).

- Acquire and process the ¹H NMR spectrum under quantitative conditions.

- Quantify the amount of the benzyl-d5 ester by integrating its unique methylene signal against the signal of the internal standard.

- From the determined quantity of the ester, the amount of the original carboxylic acid in the initial sample can be back-calculated.

Derivatization Concept Diagram```dot

Sources

- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [sciepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 7. rssl.com [rssl.com]

- 8. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Application Note: Benzyl-d5 Bromide in Metabolic Tracing and Quantitation

Abstract

Benzyl-d5 bromide (

This guide details the specific protocols for synthesizing internal standards, derivatizing metabolic acids, and utilizing the deuterium kinetic isotope effect (KIE) to probe metabolic pathways.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator. Benzyl bromide and its deuterated analogs are potent alkylating agents and severe eye/respiratory irritants.

-

Engineering Controls: All procedures must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

-

Decontamination: Spills should be neutralized immediately with a dilute solution of ethanolic ammonia or 10% sodium thiosulfate.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and light-induced degradation.

Application A: Synthesis of Deuterated Internal Standards (SIL-IS)

The most frequent application of Benzyl-d5 bromide is the "one-step" synthesis of internal standards for drugs or metabolites containing amine, phenol, or thiol moieties.

Rationale

In LC-MS/MS, co-eluting matrix components often suppress the ionization of the target analyte. A deuterated internal standard (IS) co-elutes with the analyte but is differentiated by mass. Because Benzyl-d5 bromide introduces a stable aromatic ring label, it avoids the "deuterium exchange" issues often seen with acidic protons.

Protocol: N-Benzylation of Secondary Amines

Target Analyte Example: Piperazine-based pharmacophores (common in antihistamines and antidepressants).

Reagents:

-

Substrate (Secondary Amine)[2]

-

Benzyl-d5 Bromide (>98 atom% D)[3]

-

Potassium Carbonate (

), anhydrous -

Acetonitrile (ACN), HPLC grade

Workflow:

-

Preparation: Dissolve 1.0 mmol of the secondary amine substrate in 5 mL of anhydrous ACN.

-

Base Addition: Add 3.0 mmol (3 equiv.) of anhydrous

. -

Alkylation: Add 1.05 mmol (1.05 equiv.) of Benzyl-d5 bromide dropwise at room temperature.

-

Note: A slight excess ensures complete consumption of the valuable drug substrate, but avoid large excesses to prevent poly-alkylation if primary amines are present.

-

-

Reaction: Stir at 45°C for 4–18 hours. Monitor via TLC or LC-MS.

-

Quenching: Filter off the solid carbonate salts. Dilute the filtrate with water and extract into Ethyl Acetate (EtOAc).

-

Purification: Dry organic layer over

, concentrate, and purify via Flash Chromatography (Silica Gel).

Validation Criteria

Before use in quantitation, the SIL-IS must be validated:

-

Isotopic Purity: Must be >99% to prevent "cross-talk" (contribution of the IS signal to the analyte channel).

-

Mass Shift: Verify the

peak.

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for synthesizing Benzyl-d5 labeled internal standards.

Application B: Chemical Derivatization for Metabolomics

Many endogenous metabolites (fatty acids, Krebs cycle intermediates) are poorly retained on Reverse-Phase (RP) columns and ionize poorly in ESI. Benzylation converts these polar acids into hydrophobic benzyl esters, drastically improving retention and sensitivity.

Rationale

Using Benzyl-d5 bromide allows for differential isotope labeling .

-

Sample A (Control): Derivatized with non-deuterated Benzyl bromide (d0).

-

Sample B (Treated): Derivatized with Benzyl-d5 bromide (d5).

-

Analysis: Mix samples 1:1. The mass spectrometer detects pairs of peaks separated by 5 Da. The ratio of peak intensities gives the relative abundance change.

Protocol: Derivatization of Carboxylic Acids

Target Analytes: Short-chain fatty acids (SCFAs), TCA cycle intermediates.

Reagents:

-

Sample (Plasma/Urine extract)

-

Benzyl-d5 Bromide (20 mM in ACN)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as catalyst

-

18-Crown-6 (Phase transfer catalyst, optional but recommended for speed)

Procedure:

-

Dry Down: Evaporate 50 µL of biological extract to dryness under Nitrogen.

-

Reconstitution: Resuspend residue in 50 µL of anhydrous ACN containing 50 mM TEA.

-

Derivatization: Add 25 µL of Benzyl-d5 bromide solution (and 5 µL of 10 mM 18-Crown-6 if available).

-

Incubation: Seal vial and heat at 60°C for 30–60 minutes.

-

Quench: Add 10 µL of 10% formic acid to neutralize excess base.

-

Analysis: Inject directly onto a C18 LC-MS/MS system.

Data Interpretation Table:

| Analyte Type | Native Retention (C18) | Benzyl-d5 Derivative Retention | Mass Shift ( |

| Butyric Acid | ~1.5 min (Poor) | ~8.2 min (Excellent) | +95.08 Da |

| Lactic Acid | ~0.8 min (Void) | ~6.5 min (Good) | +95.08 Da |

| Benzoic Acid | ~3.0 min | ~10.1 min | +95.08 Da |

Note: The mass shift calculation includes the addition of the Benzyl-d5 group (

Application C: Metabolic Pathway Elucidation (Kinetic Isotope Effect)

Benzyl-d5 bromide is used to synthesize drug candidates where the aromatic ring is protected from metabolic oxidation.

Mechanism

Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) often attack electron-rich aromatic rings (aromatic hydroxylation). The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.

-

Primary KIE: If C-H bond breakage is the rate-determining step, replacing H with D significantly slows the reaction (

). -

Metabolic Switching: By blocking the "soft spot" on the benzyl ring with deuterium, researchers can force the metabolism to occur at a different, safer site on the molecule, potentially increasing the drug's half-life (

).

Experimental Setup:

-

Synthesize the drug using Benzyl-d5 bromide.

-

Incubate both the native (d0) and deuterated (d5) drug separately with liver microsomes.

-

Measure intrinsic clearance (

). -

If

, the aromatic ring is a major metabolic liability.

Visualization: Metabolic Blocking Logic

Figure 2: Deuterium Kinetic Isotope Effect (KIE) blocking metabolic clearance.

References

-

Marquis, B. J., et al. (2017). "A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids."[4] Chromatographia, 80(12), 1723-1732.[4]

-

Gleason, P. M., & Hamper, B. C. (2017). "The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays." UMSL Undergraduate Works.

-

Luo, S., et al. (2021). "Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source."[5] Synlett, 32, 51-56.[5]

-

Fisher Scientific. "Safety Data Sheet: Benzyl Bromide."

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

Quantitative Analysis of Nucleophilic Analytes using Benzyl-d5 Bromide for Derivatization and Internal Standardization

An Application Guide to Isotope Dilution Mass Spectrometry:

Abstract

This application note provides a comprehensive framework for the quantitative analysis of small molecules containing nucleophilic functional groups (e.g., phenols, thiols, and carboxylic acids) using Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages Benzyl-d5 Bromide as both a derivatizing agent and a stable isotope-labeled internal standard (SIL-IS). This dual-function approach enhances chromatographic retention, improves ionization efficiency, and provides the highest level of analytical accuracy by correcting for sample loss, matrix effects, and instrument variability.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, high-precision quantitative workflows.

The Principle: Overcoming Analytical Challenges with IDMS and Derivatization

Isotope Dilution Mass Spectrometry is widely regarded as a primary reference method for quantitative analysis due to its superior accuracy and precision.[4][5] The technique involves adding a known quantity of an isotopically enriched version of the analyte—the internal standard—to the sample at the earliest stage of preparation.[6][7] Because the SIL-IS is chemically identical to the analyte, it behaves the same way during extraction, derivatization, and chromatographic separation.[3] Any sample loss or signal suppression/enhancement in the mass spectrometer will affect both the analyte and the SIL-IS equally. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, allowing for highly accurate quantification independent of sample recovery.[8][9]

Many biologically significant molecules, such as certain pharmaceuticals, metabolites, and environmental contaminants, are challenging to analyze directly via Liquid Chromatography-Mass Spectrometry (LC-MS). The primary reasons include:

-

Poor Retention: Highly polar molecules may not be sufficiently retained on standard reversed-phase chromatography columns, eluting in the void volume with matrix interferences.

-

Inefficient Ionization: Some functional groups do not ionize well, leading to poor sensitivity.

-

Matrix Effects: Co-eluting compounds from complex matrices (e.g., plasma, urine, tissue homogenates) can suppress or enhance the analyte signal, compromising accuracy.[8]

Chemical derivatization addresses these issues by chemically modifying the analyte to improve its analytical properties.[10] Benzyl bromide is an effective reagent for alkylating nucleophilic functional groups like phenols, thiols, and carboxylic acids.[11] The addition of the benzyl group increases the molecule's hydrophobicity, enhancing its retention in reversed-phase LC, and often improves its ionization efficiency.[12]

Using Benzyl-d5 Bromide (C₆D₅CH₂Br) as the SIL-IS in a derivatization workflow is the cornerstone of this method. The five deuterium atoms provide a distinct mass shift (+5 Da) from the natural analyte's derivative (formed with any residual, unlabeled benzyl bromide), allowing the mass spectrometer to differentiate between the two while ensuring they co-elute and ionize identically.[2]

Fundamental Workflow

The entire process is a self-validating system designed to minimize error at every stage.

Caption: High-level workflow for IDMS with derivatization.

Reagents and Instrumentation

Key Reagent: Benzyl-d5 Bromide

Proper handling and storage of the derivatizing agent and internal standard are critical for reproducible results.

| Property | Value | Source |

| Chemical Name | Benzyl-d5 Bromide | [13][14] |

| Synonyms | (Bromomethyl)benzene-d5, α-Bromotoluene-d5 | [13][14] |

| CAS Number | 71258-22-5 | [13][15] |

| Molecular Formula | C₇H₂D₅Br | [13] |

| Molecular Weight | 176.07 g/mol | [13][15] |

| Appearance | Clear, light brown liquid | [16] |

| Storage | 2-8°C, protect from moisture and light | [14][17] |

| Isotopic Purity | >98 atom % D recommended | [15] |

Safety Note: Benzyl bromide is a lachrymator and is corrosive. It may cause skin, eye, and respiratory irritation.[16][18] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18]

Additional Reagents & Materials

-

Analyte reference standard (>98% purity)

-

Benzyl Bromide (unlabeled, for derivatizing calibration standards)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (18.2 MΩ·cm)

-

Formic Acid or Ammonium Acetate (LC-MS grade mobile phase modifiers)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (as a base for derivatization)

-

Solvents for extraction (e.g., Ethyl Acetate, Methyl tert-butyl ether)

-

Calibrated pipettes and Class A glassware

-

Autosampler vials with septa

Instrumentation

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer and centrifuge

-

Heating block or water bath

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using a non-volatile solvent like acetonitrile prevents concentration changes due to evaporation.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard. Dissolve in acetonitrile to a final volume of 5.00 mL in a Class A volumetric flask.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Benzyl-d5 Bromide in acetonitrile using the same procedure.

-

Unlabeled Derivatizing Agent Stock (10 mg/mL): Prepare a 10 mg/mL solution of unlabeled Benzyl Bromide in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in acetonitrile to create working standards for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL). Prepare a separate set of working solutions for Quality Control (QC) samples (Low, Mid, High concentrations).

-

IS Working Solution (e.g., 50 ng/mL): Dilute the IS Stock Solution to a final concentration that yields a robust signal in the mass spectrometer. This concentration will be spiked into all samples, calibrators, and QCs.[9]

Protocol 2: Sample Derivatization

Causality: This reaction covalently attaches the benzyl group to the analyte's nucleophilic site. The use of a non-nucleophilic base (like K₂CO₃ or DIPEA) is crucial to neutralize the HBr byproduct, driving the reaction to completion without competing with the analyte.[11] Heating accelerates the reaction rate.

Caption: The core chemical derivatization reaction.

Procedure:

-

Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of your sample (e.g., plasma, extracted sample, or calibration standard).

-

Internal Standard Spiking: Add 20 µL of the IS Working Solution (e.g., 50 ng/mL) to every tube (except double blanks). Vortex for 10 seconds.[19]

-

Protein Precipitation (if applicable): For biological samples like plasma, add 150 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at >12,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.

-

Derivatization:

-

Add 20 µL of the unlabeled Benzyl Bromide solution (10 mg/mL).

-

Add 10-15 mg of solid K₂CO₃ powder (or 10 µL of DIPEA).

-

Seal the tube tightly.

-

Vortex for 30 seconds.

-

Incubate at 60°C for 60 minutes in a heating block.[20]

-

-

Quench and Cleanup:

-

Cool the tubes to room temperature.

-

Add 500 µL of water and 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes for liquid-liquid extraction (LLE).

-

Centrifuge at 2,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Method

Causality: The chromatographic method is designed to separate the derivatized analyte from matrix components. The MS/MS detection (Multiple Reaction Monitoring, MRM) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

| Parameter | Suggested Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, <2 µm | Good retention for hydrophobic benzylated derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the derivatized analytes. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 min | Starts polar to focus analytes, then ramps up to elute. |

| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |

| Ionization Mode | ESI Positive | Benzylated compounds often form stable [M+H]⁺ ions. |

MS/MS Parameter Development: The key is to identify unique and stable MRM transitions for both the derivatized analyte and the derivatized IS.

| Analyte | Precursor Ion [M+H]⁺ | Product Ion | Example Collision Energy (eV) |

| Derivatized Analyte | Analyte_MW + 91.05 | Fragment specific to analyte structure | Optimize experimentally |

| Analyte_MW + 91.05 | 91.05 (Tropylium ion, C₇H₇⁺) | Optimize experimentally | |

| Derivatized IS | Analyte_MW + 96.08 | Same fragment as analyte | Use same CE as analyte |

| Analyte_MW + 96.08 | 96.08 (Tropylium ion-d5, C₇D₅H₂⁺) | Use same CE as analyte |

Data Analysis and Method Validation

Quantification

-

Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Calibration Curve: Plot the Peak Area Ratio vs. the known concentration of the calibration standards. Perform a linear regression, weighted by 1/x or 1/x², to generate the calibration curve. The curve should have a coefficient of determination (r²) ≥ 0.99.

-

Calculate Unknowns: Use the regression equation to calculate the concentration of the analyte in unknown samples from their measured Peak Area Ratios.

Method Validation Principles

A full method validation should be performed according to regulatory guidelines to ensure the method is fit for purpose.[21][22]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ.[22] |

| Calibration Curve | Demonstrate linearity across the analytical range. | r² ≥ 0.99; back-calculated standards ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the true value. | Replicate QC samples (n≥5) at ≥3 levels; mean accuracy within ±15%; precision (CV) ≤15%.[23] |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration measured with acceptable accuracy and precision. | Analyte response is distinguishable from blank; Accuracy ±20%; Precision ≤20%. |

| Matrix Effect | Assess the impact of the biological matrix on ionization. | IS-normalized matrix factor should be consistent across lots (CV ≤15%). |

| Stability | Ensure analyte does not degrade during sample handling and storage. | Mean concentration of stored QCs should be within ±15% of nominal. |

Conclusion